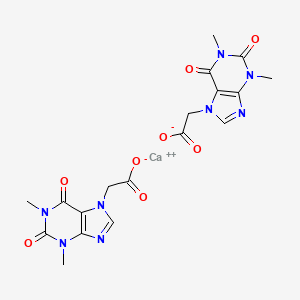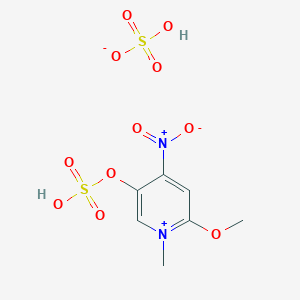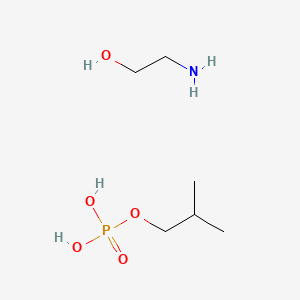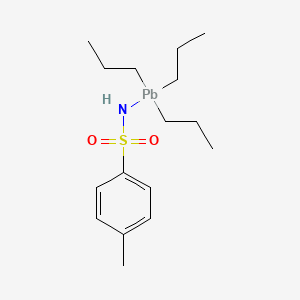
Lead, tripropyl-p-tolylsulfonamido-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead, tripropyl-p-tolylsulfonamido- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a lead atom coordinated with tripropyl and p-tolylsulfonamido groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of lead, tripropyl-p-tolylsulfonamido- typically involves the reaction of lead salts with tripropylamine and p-toluenesulfonamide. The reaction conditions often include:
Solvent: Organic solvents such as dichloromethane or toluene.
Temperature: Moderate temperatures ranging from 25°C to 60°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial production methods may involve large-scale batch reactors where the reactants are mixed under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Lead, tripropyl-p-tolylsulfonamido- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lead metal and reduced organic fragments.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamido group, forming new compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
Lead, tripropyl-p-tolylsulfonamido- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex lead-containing compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of specialized materials, such as lead-based catalysts and stabilizers for polymers.
Mechanism of Action
The mechanism of action of lead, tripropyl-p-tolylsulfonamido- involves its interaction with biological molecules. The sulfonamido group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The lead atom can also interact with cellular components, causing toxicity and cellular damage.
Comparison with Similar Compounds
Lead, tripropyl-p-tolylsulfonamido- can be compared with other sulfonamides and lead-containing compounds:
Sulfanilamide: A well-known antibacterial sulfonamide that inhibits folic acid synthesis in bacteria.
Lead acetate: A lead-containing compound used in various industrial applications, including as a mordant in dyeing processes.
Tripropylamine: An amine that can be used as a building block in the synthesis of various organic compounds.
The uniqueness of lead, tripropyl-p-tolylsulfonamido- lies in its combination of lead and sulfonamido groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
102613-50-3 |
|---|---|
Molecular Formula |
C16H29NO2PbS |
Molecular Weight |
507 g/mol |
IUPAC Name |
4-methyl-N-tripropylplumbylbenzenesulfonamide |
InChI |
InChI=1S/C7H8NO2S.3C3H7.Pb/c1-6-2-4-7(5-3-6)11(8,9)10;3*1-3-2;/h2-5H,1H3,(H-,8,9,10);3*1,3H2,2H3;/q-1;;;;+1 |
InChI Key |
GNJBZWAHEQMOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Pb](CCC)(CCC)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



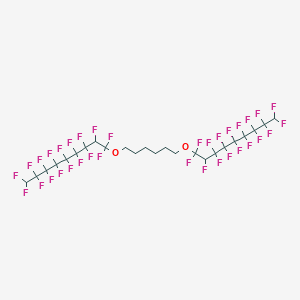
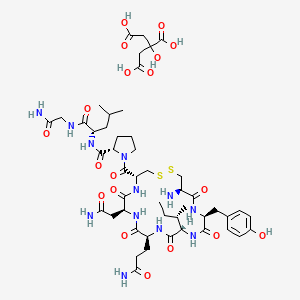


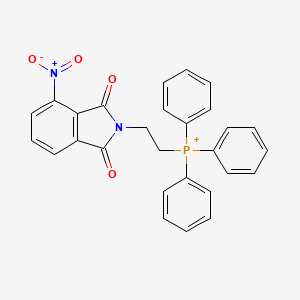
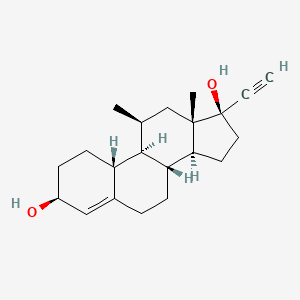

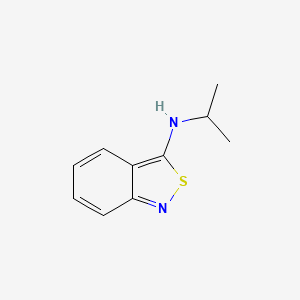
![9-(1H-Inden-1-ylidenemethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B12686809.png)

